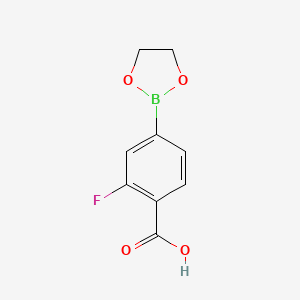

4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester

Description

Properties

IUPAC Name |

4-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BFO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBSIRYMPKCFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of ethylene glycol’s hydroxyl groups on the boron center, forming a cyclic boronate ester. Anhydrous conditions are critical to prevent hydrolysis of the boronic acid. Typically, the reaction is conducted in toluene or dichloromethane under reflux (80–110°C) with azeotropic removal of water using molecular sieves. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF·OEt) accelerate the reaction.

Optimization and Yield

Key parameters include:

-

Molar ratio : A 1:1.2 molar ratio of boronic acid to ethylene glycol minimizes side products.

-

Reaction time : 12–24 hours under reflux achieves >80% conversion.

-

Purification : The crude product is washed with sodium bicarbonate to remove unreacted acid, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester.

Table 1: Representative Conditions for Direct Esterification

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | p-TsOH (5 mol%) |

| Temperature | 110°C |

| Time | 18 hours |

| Yield | 78–85% |

Nuclear magnetic resonance (NMR) spectroscopy confirms successful esterification via the disappearance of the boronic acid’s B–OH signal (δ 7–8 ppm) and emergence of the dioxaborolane ring protons (δ 4.5–5.0 ppm). High-performance liquid chromatography (HPLC) purity exceeds 95% in optimized protocols.

Carbodiimide-Mediated Coupling for Enhanced Selectivity

For substrates sensitive to acidic conditions, carbodiimide reagents like N,N′-diisopropylcarbodiimide (DIC) enable selective esterification of the carboxylic acid moiety without affecting the boronic acid group.

Stepwise Activation and Coupling

Advantages and Challenges

-

Selectivity : This method avoids boronate ester hydrolysis, making it suitable for acid-sensitive derivatives.

-

Yield : 70–75% after dialysis against methanol to remove unreacted PEG and byproducts.

-

Limitations : Requires stringent anhydrous conditions and generates urea byproducts, necessitating extensive purification.

Table 2: Carbodiimide-Mediated Coupling Protocol

| Parameter | Value |

|---|---|

| Activator | DIC (1.2 equiv) |

| Catalyst | DMAP (0.1 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Time | 24 hours |

| Purity (HPLC) | >90% |

Fourier-transform infrared (FTIR) spectroscopy validates ester formation through the B–O stretching vibration at 1,350 cm and the C=O stretch at 1,720 cm.

Transesterification from Pinacol Boronic Esters

Transesterification offers a route to synthesize the ethylene glycol ester from more stable boronic esters, such as pinacol derivatives.

Reaction Design

Kinetics and Equilibrium

The reaction equilibrium favors ethylene glycol ester formation due to the higher boiling point and lower steric hindrance of ethylene glycol compared to pinacol. Yields reach 65–70%, with the remaining pinacol ester recoverable via distillation.

Table 3: Transesterification Conditions

| Parameter | Value |

|---|---|

| Catalyst | Amberlyst-15 (10 wt%) |

| Solvent | THF |

| Temperature | 60°C |

| Time | 6 hours |

| Yield | 65–70% |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct esterification | 85% | High | High | Low |

| Carbodiimide coupling | 75% | Very high | Moderate | High |

| Transesterification | 70% | Moderate | High | Moderate |

-

Direct esterification is preferred for industrial-scale synthesis due to low reagent costs and simplicity.

-

Carbodiimide coupling suits lab-scale production of high-purity material for biomedical applications.

-

Transesterification enables recycling of pinacol, reducing waste.

Characterization and Quality Control

Spectroscopic Techniques

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- This compound serves as an essential building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions . It facilitates the formation of carbon-carbon bonds, which are crucial in the development of pharmaceuticals and agrochemicals.

Polymer Chemistry

- The compound is utilized in the synthesis of boronic ester-based vitrimers , which exhibit tunable mechanical properties and recyclability. By varying the substituents on the boronic acid moiety, researchers can manipulate the viscoelastic properties and dynamic behaviors of these polymer networks, allowing for advanced material design .

Biological Applications

Hydrogel Formation

- 4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester is employed in creating injectable self-healing hydrogels . These hydrogels can serve as scaffolds for cell growth and tissue engineering due to their biocompatibility and ability to support cell viability during gel formation .

Glucose-Responsive Systems

- The compound has been integrated into glucose-responsive hydrogels, which are being explored for use in insulin delivery systems. The presence of boronic acid moieties allows these materials to interact dynamically with glucose, facilitating controlled drug release .

Boron Neutron Capture Therapy

- Investigations into its potential use in boron neutron capture therapy (BNCT) highlight its role as a boron-containing drug candidate for cancer treatment. This therapy exploits the unique interactions between boron and neutron radiation to selectively target cancer cells.

Industrial Applications

Advanced Materials Production

- In industry, this compound is used to produce advanced materials with unique properties. Its ability to form reversible covalent bonds with diols makes it suitable for applications in developing smart materials and sensors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The boronic ester group can interact with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

*Estimated based on substituent effects.

Functional Performance

pKa and pH Sensitivity The 3-fluoro substituent in this compound lowers its pKa to 7.2, enabling boronate-diol complexation at physiological pH (7.4). In contrast, non-fluorinated analogs (e.g., 4-carboxyphenylboronic acid, pKa 7.8) require alkaline conditions for crosslinking, limiting biomedical utility . Pinacol esters (e.g., 3-carboxy-4-fluorophenylboronic acid pinacol ester) exhibit similar pKa reduction but suffer from lower solubility due to bulky protecting groups .

Solubility and Stability

- Ethylene glycol esters improve aqueous solubility compared to pinacol esters, facilitating hydrogel formation and drug delivery .

- The carboxylic acid group enhances binding affinity to diols and compatibility with amine-rich polymers (e.g., PEG-NH2) .

Applications in Drug Delivery this compound: Forms stable polyplexes with ATP/pH-responsive release, outperforming non-fluorinated analogs in gene delivery . 4-Acetylphenylboronic acid: Limited to organic synthesis due to high pKa and poor biocompatibility .

Cost and Availability

Research Findings and Key Insights

- Substituent Position Matters : The 3-fluoro, 4-carboxy configuration maximizes electronic effects (lower pKa) while maintaining steric accessibility for diol binding .

- Ethylene Glycol vs. Pinacol Esters : Ethylene glycol esters offer superior solubility and biocompatibility, critical for injectable hydrogels .

- Market Trends : Fluorinated boronic acids are increasingly prioritized for biomedical research due to their pH adaptability, driving demand despite higher costs .

Biological Activity

4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester is a boronic ester derivative that has garnered attention for its unique chemical properties and potential applications in biological systems. This compound combines a carboxylic acid, a fluorophenyl group, and a boronic ester, which endows it with the ability to interact with various biological molecules. Its mechanism of action primarily involves the formation of reversible covalent bonds with diols, which is pivotal in several biochemical and therapeutic contexts.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including:

- Drug Delivery Systems : The compound can be used to create smart drug delivery systems that release therapeutic agents in response to specific biological triggers, such as glucose levels.

- Sensors : Its ability to interact with diols makes it suitable for designing sensors that detect biomolecules.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-carboxy-3-fluorophenylboronic acid and ethylene glycol under dehydrating conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.

1. Glucose-Responsive Insulin Delivery

Recent studies have explored the use of this compound in glucose-responsive insulin formulations. For instance, research indicated that modifying insulin with fluorophenylboronic acid residues enhanced its solubility in response to glucose concentrations, thereby improving its therapeutic efficacy (Qiu et al., 2019) .

2. Hydrogel Formation

The compound has been utilized in the development of boronate ester cross-linked hydrogels, which serve as injectable scaffolds for biomedical applications. These hydrogels exhibit self-healing properties and can respond dynamically to physiological conditions, making them suitable for tissue engineering and regenerative medicine (Yesilyurt et al., 2020) .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Qiu et al. (2019) | Investigate glucose-responsive insulin | Modification with FPBA improved solubility and glucose-dependent release characteristics. |

| Yesilyurt et al. (2020) | Develop self-healing hydrogels | Hydrogels demonstrated enhanced mechanical properties and responsiveness at physiological pH using 4-Carboxy-3-fluorophenylboronic acid. |

| Zhang et al. (2021) | Drug release mechanisms | Showed that glucose binding increased hydrophilicity, facilitating insulin release from polymeric hydrogels. |

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds due to its dual functional groups:

| Compound | Functional Groups | Applications |

|---|---|---|

| This compound | Carboxylic acid, Fluorophenyl group | Drug delivery, Sensors |

| Phenylboronic acid ethylene glycol ester | Phenyl group | Limited applications due to lack of additional functionality |

| 4-Carboxyphenylboronic acid ethylene glycol ester | Carboxylic acid only | Less effective in certain applications compared to fluorinated derivatives |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-carboxy-3-fluorophenylboronic acid ethylene glycol ester, and how does the ethylene glycol moiety influence stability?

- Methodology : The compound is typically synthesized via esterification of 4-carboxy-3-fluorophenylboronic acid with ethylene glycol under acidic or Mitsunobu conditions. The ethylene glycol ester acts as a protective group, reducing boronic acid reactivity and mitigating protodeboronation, a common instability issue in Suzuki-Miyaura couplings.

- Critical Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to remove unreacted starting materials. Confirm purity (>97.0% via HPLC) as per commercial standards .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage Protocol : Store at 0–6°C in airtight, light-protected containers to prevent degradation. The carboxy group may promote hygroscopicity; use desiccants in storage environments.

- Handling : Dissolve in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) for reactions to avoid hydrolysis. Pre-dry solvents with molecular sieves .

Q. What analytical techniques are optimal for characterizing this boronic acid ester?

- Characterization Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation; ¹⁹F NMR to verify fluorophenyl substitution; ¹¹B NMR to assess boronate ester integrity.

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular weight (C₉H₁₀BFO₅: theoretical 242.00 g/mol).

- HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How does the fluorinated carboxy substituent affect reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the boronic acid, enhancing oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the carboxy group may reduce coupling efficiency.

- Experimental Design : Compare reaction yields under identical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) between fluorinated and non-fluorinated analogs. Use kinetic studies (e.g., in situ NMR) to track intermediate formation .

Q. What strategies mitigate solubility challenges in aqueous reaction systems due to the carboxy group?

- Optimization Approaches :

- pH Adjustment : Deprotonate the carboxy group (pH >7) using NaHCO₃ or K₃PO₄ to enhance aqueous solubility.

- Co-Solvent Systems : Use DMF/H₂O (3:1) or THF/H₂O (4:1) to balance solubility and reactivity.

- Derivatization : Temporarily convert the carboxy group to a methyl ester (via diazomethane) for hydrophobic reactions, followed by hydrolysis .

Q. How can contradictory data on catalytic efficiency in cross-couplings be systematically analyzed?

- Data Contradiction Framework :

Variable Screening : Test solvent (e.g., DMF vs. THF), base (K₂CO₃ vs. CsF), and temperature (room temp vs. 80°C).

Impurity Analysis : Check for anhydride byproducts (common in boronic acid derivatives) via ¹H NMR; these may inhibit catalysis .

Stability Assays : Compare fresh vs. aged samples (stored >1 month) to assess decomposition impact on yields .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted esterification to reduce reaction time.

- Application Scope : Investigate use in fluorophore conjugation (via carboxy-amine coupling) for bioimaging probes.

- Safety Protocols : Adopt inhalation safeguards (e.g., fume hoods) and first-aid measures per boronic acid handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.